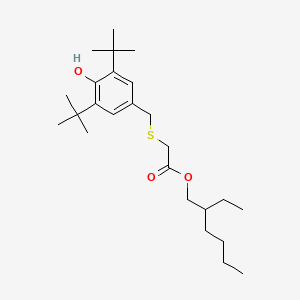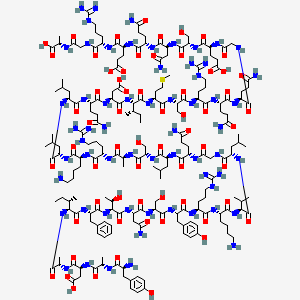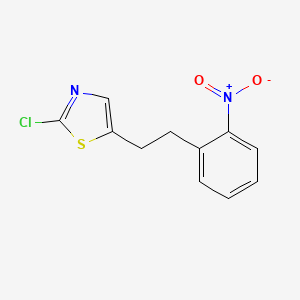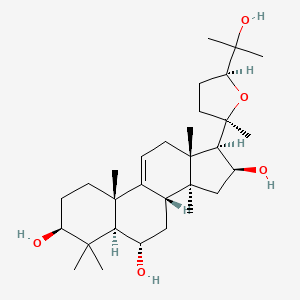
4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one
Overview
Description
4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one, also known as HDOA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the design, synthesis, and structural analysis of similar spiropyran compounds, exploring their insecticidal activity against bean aphids and carmine spider mite. The study confirmed a clear structure-activity relationship, highlighting the potential of these compounds in agricultural applications (Zhao et al., 2012).
Crystal Structure Determination
- Crystal structure analysis of a closely related spiropyran compound was conducted, revealing its unique molecular configuration. This kind of analysis is crucial in understanding the physical and chemical properties of these compounds (Wang et al., 2011).
Ring Transformation Studies
- Research on ring transformation in oxaspiro compounds has been conducted, offering insights into the versatility and reactivity of these structures, which can be significant in synthesizing various organic compounds (Kato et al., 1981).
Insecticidal Activity
- Investigations into the insecticidal properties of spiropyran derivatives have demonstrated their effectiveness against specific pests. This suggests potential applications in pest control strategies (Zhao et al., 2012).
Potential in Organic Synthesis
- Studies on spirocyclic β-methylene-γ-lactone synthesis illustrate the compound's utility in organic chemistry, particularly in the construction of complex molecular architectures (Kuroda et al., 2002).
Antioxidant Properties
- Some spiropyran derivatives have been identified for their antioxidant activities, indicating their potential use in health-related research and pharmaceuticals (Li et al., 2012).
properties
IUPAC Name |
4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-1-oxaspiro[4.4]non-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-7-12(9-18)8-11(2)13(10)14-15(19)17(21-16(14)20)5-3-4-6-17/h7-8,18-19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFLRKJAPAQOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C3(CCCC3)OC2=O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one | |
CAS RN |
873423-07-5 | |
| Record name | 4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873423075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY-3-(4-(HYDROXYMETHYL)-2,6-DIMETHYLPHENYL)-1-OXASPIRO(4.4)NON-3-EN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M745UVXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)





![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)